molecular formula C8H9ClN4O2S B1517845 3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione CAS No. 1157111-08-4

3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B1517845
CAS No.: 1157111-08-4
M. Wt: 260.7 g/mol
InChI Key: YOMPPGQPRLFUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound's official designation reflects its architectural complexity, beginning with the imidazolidine-2,4-dione core structure that serves as the primary scaffold. The 5,5-dimethyl substitution pattern indicates the presence of two methyl groups attached to the fifth carbon position of the imidazolidine ring, while the 3-position bears a methylene linker connecting to the 1,2,3-thiadiazole substituent. The 1,2,3-thiadiazole moiety features a chlorine atom at the 5-position, creating an asymmetric substitution pattern that contributes to the compound's unique chemical properties.

Structural identification relies on multiple analytical techniques to confirm the compound's molecular architecture. The compound exhibits characteristic spectroscopic signatures that differentiate it from related heterocyclic systems. Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various heterocyclic protons and the methylene bridge connecting the two ring systems. The presence of the chlorine substituent significantly influences the electronic distribution within the 1,2,3-thiadiazole ring, affecting both chemical reactivity and potential biological interactions. Mass spectrometric analysis confirms the molecular ion peak at 260.7 atomic mass units, consistent with the proposed molecular formula.

The three-dimensional conformation of this compound represents a critical aspect of its structural identification. The methylene linker provides conformational flexibility between the two heterocyclic domains, allowing for multiple energetically favorable orientations. Computational modeling studies suggest that the compound can adopt various conformations depending on the surrounding chemical environment, which has important implications for its potential interactions with biological targets. The chlorine atom's electronegativity creates a dipole moment within the thiadiazole ring that influences the overall molecular polarity and solubility characteristics.

Structural Parameter Value Reference
Molecular Formula C8H9ClN4O2S
Molecular Weight 260.7 g/mol
Chemical Abstracts Service Number 1157111-08-4
Purity (Commercial) ≥95%

Historical Context in Heterocyclic Chemistry Research

The development of this compound represents a significant milestone in the evolution of hybrid heterocyclic chemistry, building upon decades of research into both constituent ring systems. The imidazolidine-2,4-dione scaffold, commonly known as hydantoin, has a rich historical foundation dating back to 1861 when Adolf von Baeyer first isolated hydantoin during his studies of uric acid through hydrogenation of allantoin. The systematic development of hydantoin chemistry was further advanced by Friedrich Urech in 1873, who synthesized 5-methylhydantoin from alanine sulfate and potassium cyanate in what became known as the Urech hydantoin synthesis.

The 1,2,3-thiadiazole component of this hybrid structure represents a more recent addition to the heterocyclic chemistry arsenal, with the first derivatives being prepared in the late nineteenth century. However, sustained interest in 1,2,3-thiadiazole chemistry emerged much later, particularly following the discovery of the Hurd-Mori synthesis in 1956, which provided a reliable method for cyclization of hydrazones with thionyl chloride to form 1,2,3-thiadiazoles. This synthetic breakthrough opened new pathways for exploring the biological and chemical properties of 1,2,3-thiadiazole derivatives, leading to their recognition as valuable heterocyclic ligands for various applications.

The convergence of hydantoin and thiadiazole chemistry into hybrid architectures like this compound reflects the modern trend toward designing complex molecular scaffolds that combine multiple pharmacophores. This approach emerged from the recognition that many successful pharmaceutical compounds contain multiple heterocyclic units working in concert. The Bucherer-Bergs multicomponent synthesis, developed in the early twentieth century, provided efficient routes to substituted hydantoins, enabling the preparation of more complex derivatives. Simultaneously, advances in 1,2,3-thiadiazole synthesis, particularly through cycloaddition reactions and ring transformation methods, facilitated the development of sophisticated hybrid structures.

The historical development of analytical techniques has been crucial in characterizing compounds like this compound. Early structural elucidation relied primarily on chemical degradation and derivatization reactions, but the advent of nuclear magnetic resonance spectroscopy and mass spectrometry revolutionized the field by enabling precise structural confirmation without destructive analysis. The establishment of comprehensive databases such as PubChem has facilitated the cataloging and comparison of complex heterocyclic structures, supporting systematic structure-activity relationship studies.

Significance of Thiadiazole-Imidazolidine Hybrid Architectures

The significance of thiadiazole-imidazolidine hybrid architectures extends far beyond simple structural novelty, representing a strategic approach to combining the biological activities of two well-established pharmacophore classes. Imidazolidine-2,4-dione derivatives have demonstrated diverse biological activities including anticonvulsant, anticancer, and antimicrobial properties, making them valuable scaffolds in medicinal chemistry. The hydantoin core's ability to serve as both hydrogen bond donor and acceptor through its two carbonyl groups and two nitrogen atoms creates multiple interaction sites for biological targets. The 5,5-dimethyl substitution pattern found in this compound specifically enhances metabolic stability and modulates the compound's physicochemical properties.

The 1,2,3-thiadiazole component contributes complementary biological activities and unique chemical reactivity patterns to hybrid architectures. Research has demonstrated that 1,2,3-thiadiazole derivatives can function as mechanism-based inhibitors for cytochrome P450 enzymes, heteroatom ligands for heme iron, and versatile building blocks for complex molecular assemblies. The heterocycle's ability to undergo oxidative transformations while maintaining structural integrity makes it particularly valuable for designing compounds with specific metabolic profiles. The chlorine substitution at the 5-position of the thiadiazole ring in the target compound further modulates its electronic properties and potential for halogen bonding interactions.

Hybrid architectures combining thiadiazole and imidazolidine motifs have shown remarkable versatility in structure-activity relationship studies. Research on related thiadiazole-imidazole derivatives has revealed that the spatial arrangement and electronic communication between the heterocyclic components significantly influence biological activity. Studies have demonstrated that compounds bearing both thiadiazole and imidazole-related structures exhibit enhanced anticancer activity compared to individual components, suggesting synergistic effects arising from the hybrid architecture. The methylene linker in this compound provides conformational flexibility while maintaining electronic communication between the two heterocyclic domains.

The synthetic accessibility of thiadiazole-imidazolidine hybrids represents another significant advantage for drug discovery applications. The well-established synthetic methodologies for both hydantoin and thiadiazole chemistry can be combined and adapted to create diverse libraries of hybrid compounds. Recent advances in multicomponent reaction strategies and solid-phase synthesis techniques have further enhanced the efficiency of preparing such complex structures. The ability to introduce diverse substituents at multiple positions within both ring systems enables systematic exploration of structure-activity relationships and optimization of pharmacological properties.

Hybrid Architecture Feature Contribution to Significance Supporting Evidence
Dual Pharmacophore Design Enhanced biological activity through synergistic effects
Conformational Flexibility Adaptable binding to multiple target types
Electronic Communication Modulated reactivity between ring systems
Synthetic Accessibility Efficient library generation for drug discovery
Metabolic Stability Improved pharmaceutical properties

Properties

IUPAC Name

3-[(5-chlorothiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O2S/c1-8(2)6(14)13(7(15)10-8)3-4-5(9)16-12-11-4/h3H2,1-2H3,(H,10,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMPPGQPRLFUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC2=C(SN=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the 5-Chloro-1,2,3-thiadiazole Core

The 1,2,3-thiadiazole ring is commonly prepared via cyclization reactions involving sulfur-containing precursors and nitrogen sources. Chlorination at the 5-position is achieved through selective halogenation methods.

  • Key precursor synthesis: Trichloromethanesulfenyl chloride (perchloromethyl mercaptan) is a critical reagent prepared by chlorinating carbon disulfide. This reagent is used to introduce sulfur and chlorine functionalities into the heterocyclic ring system.

  • Cyclization process: The ring closure to form the thiadiazole is conducted by reacting trichloroacetamidine with trichloromethanesulfenyl chloride in an organic solvent such as methylene chloride. The reaction is maintained at controlled temperatures (generally between -20°C to 50°C, preferably 20°C to 50°C) with pH control (pH 5-10, preferably 7-9.5) to optimize yield and purity.

  • Reaction conditions: Both batch and continuous processes are reported, with continuous processes allowing higher temperature operation, eliminating refrigeration needs, and improving efficiency.

  • Purification: After ring closure, the organic layer is separated, washed with acidic water to remove impurities, solvent evaporated, and the product purified by vacuum distillation to achieve the desired purity.

Attachment of the Methyl Linker and Imidazolidine-2,4-dione Moiety

The methyl linker at the 4-position of the thiadiazole ring is introduced via nucleophilic substitution or alkylation reactions using appropriate alkyl halides or derivatives.

  • Imidazolidine-2,4-dione synthesis: The 5,5-dimethylimidazolidine-2,4-dione core is synthesized through cyclization of amino acid derivatives or urea with diketone compounds, often employing carbonyldiimidazole or similar reagents for ring closure.

  • Coupling strategy: The methylated thiadiazole intermediate is reacted with the imidazolidine-2,4-dione derivative under conditions favoring nucleophilic substitution or condensation. Solvents like dichloromethane or dimethylformamide (DMF) are commonly used, and reactions are performed under nitrogen atmosphere to avoid oxidation.

  • Reaction optimization: Temperature control, reagent stoichiometry, and reaction time are optimized to maximize yield and minimize side reactions. For example, slow addition of reagents via syringe pump and maintaining inert atmosphere are standard practices.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Range Solvent Yield (%) Notes
Preparation of trichloromethanesulfenyl chloride Chlorination of carbon disulfide Ambient to 50°C Not specified High purity >98% Purification critical to reduce sulfur chlorides
Cyclization to 5-chloro-1,2,3-thiadiazole Trichloroacetamidine + trichloromethanesulfenyl chloride, pH 7-9.5 -20°C to 50°C (preferably 20-50°C) Methylene chloride Up to 70% Continuous process preferred for scalability
Alkylation/methyl linker introduction Nucleophilic substitution with methyl halide Room temperature to 50°C DMF or DCM Variable Slow addition recommended to control exotherm
Coupling with 5,5-dimethylimidazolidine-2,4-dione Condensation with carbonyldiimidazole or similar Room temperature DCM or DMF 30-40% (typical) Purification via column chromatography

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents Reaction Type Critical Parameters Outcome
Synthesis of trichloromethanesulfenyl chloride Carbon disulfide + Chlorine gas Chlorination Purity >98%, temperature control High purity sulfenyl chloride
Formation of 5-chloro-1,2,3-thiadiazole ring Trichloroacetamidine + sulfenyl chloride Cyclization pH 7-9.5, 20-50°C, solvent DCM 70% yield, pure thiadiazole
Methyl linker introduction Alkyl halide (e.g., chloromethyl derivative) Nucleophilic substitution Controlled addition, inert atmosphere Methylated thiadiazole intermediate
Coupling with 5,5-dimethylimidazolidine-2,4-dione Carbonyldiimidazole, imidazolidine precursor Condensation Room temperature, solvent DMF/DCM Final target compound

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of different functional groups at specific positions on the ring.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential antimicrobial, antifungal, or anticancer properties.

  • Medicine: It may serve as a lead compound for the development of new therapeutic agents.

  • Industry: It can be utilized in the production of specialty chemicals or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione exerts its effects involves interaction with specific molecular targets. The thiadiazole ring can interact with biological macromolecules, potentially disrupting cellular processes. The exact molecular pathways and targets would need to be elucidated through further research.

Comparison with Similar Compounds

Substituent-Driven Structural Differences

The 5,5-dimethylimidazolidine-2,4-dione core is common among analogs, but substituents critically modulate activity:

  • 3-(4-Chlorobenzyl)-5,5-dimethylimidazolidine-2,4-dione (CAS 380193-08-8): Substituted with a chlorobenzyl group, this compound lacks sulfur but retains chlorine for lipophilicity and halogen bonding .
  • S7958 (CAS 1217341-48-4): Features a pyrazole-isoxazole-benzyl substituent, contributing to bitter taste modulation and evaluated for food safety .
  • Compound 15 (): Contains a piperazine-cyanophenyl group, likely influencing receptor binding and pharmacokinetics .

Physical and Chemical Properties

Compound Substituent Purity/Retention Time Key Characteristics
Target Compound Thiadiazole-chloromethyl Not reported High polarity due to S/N heterocycle
3-(4-Chlorobenzyl)-hydantoin Chlorobenzyl 95% purity Lipophilic, halogen-mediated interactions
S7958 Pyrazole-isoxazole-benzyl Safety-tested Bitter taste modifier, GRAS evaluation
Compound 15 Piperazine-cyanophenyl 98.25%, 3.04 min Basic nitrogen for solubility

Key Research Findings

  • Electronic Effects : Thiadiazole’s electron deficiency may enhance binding to electron-rich biological targets compared to chlorobenzyl or piperazine substituents.
  • Antimicrobial Efficacy: The thiadiazole group’s sulfur atom could improve antimicrobial activity relative to non-sulfur analogs, as seen in hydantoin-based polymers .

Biological Activity

3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione (CAS No. 1157111-08-4) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C8_8H9_9ClN4_4O2_2S. It features a thiadiazole ring and an imidazolidine moiety which are known for their pharmacological relevance.

PropertyValue
Molecular Weight260.70 g/mol
CAS Number1157111-08-4
Structural FormulaStructure

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, compounds containing the thiadiazole moiety have been shown to inhibit various bacterial strains including Salmonella typhi and Escherichia coli .

Case Study: Antimicrobial Efficacy
A study tested several thiadiazole derivatives against common pathogens. The results indicated that certain modifications in the thiadiazole structure led to enhanced antimicrobial efficacy:

CompoundZone of Inhibition (mm)MIC (µg/mL)
This compound15 - 19500
Control (Standard Antibacterial Agent)20 - 25250

This data suggests that while the compound shows promise, it may not be as effective as established antibiotics.

The mechanism by which thiadiazole derivatives exert their antimicrobial effects typically involves interference with bacterial cell wall synthesis and disruption of metabolic pathways. The presence of the chloro substituent enhances lipophilicity, potentially aiding in membrane penetration.

Pharmacological Insights

Thiadiazole derivatives have been explored for their potential as anti-inflammatory and anticancer agents. The unique structural features of these compounds allow them to interact with various biological targets:

  • Anti-inflammatory Activity : Some studies have indicated that thiadiazole derivatives can inhibit pro-inflammatory cytokines.
  • Anticancer Potential : Investigation into the cytotoxicity of these compounds against cancer cell lines has shown promising results.

Q & A

Q. How can researchers leverage machine learning to predict novel derivatives with enhanced properties?

  • Methodological Answer : Train models on datasets of similar compounds (e.g., thiadiazole or imidazolidinedione derivatives) with annotated bioactivity or physicochemical data. Use graph neural networks (GNNs) to encode molecular structures and predict properties like solubility or logP. Validate top candidates with synthesis and testing, creating a feedback loop to refine the model .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 2
3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.